molecular formula C15H9ClN4OS B11058189 4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

Cat. No.: B11058189
M. Wt: 328.8 g/mol
InChI Key: HOBZWWLCIRZVST-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a complex organic compound that belongs to the class of triazoloquinazolines These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Quinazoline Ring Formation: The triazole intermediate is then subjected to cyclization with an anthranilic acid derivative to form the quinazoline ring. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline intermediate with thiol-containing reagents under mild conditions.

    Chlorination and Phenol Formation: The final steps involve chlorination of the aromatic ring and introduction of the phenolic group through electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic medium.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl₂), iron powder

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenols, thiophenols

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial and antiviral agent. Studies have demonstrated its effectiveness against a range of bacterial and viral pathogens, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound’s potential anticancer properties are of significant interest. Research has indicated that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the synthesis of polymers and other advanced materials is an area of ongoing research.

Mechanism of Action

The mechanism by which 4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol exerts its effects is not fully understood but is believed to involve multiple pathways:

    Molecular Targets: The compound may interact with key enzymes or receptors involved in cellular processes, such as DNA synthesis or protein kinase activity.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(5-mercapto[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
  • 4-Chloro-2-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
  • 4-Chloro-2-(5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

Uniqueness

Compared to similar compounds, 4-Chloro-2-(5-sulfanyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C15H9ClN4OS

Molecular Weight

328.8 g/mol

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C15H9ClN4OS/c16-8-5-6-12(21)10(7-8)13-18-14-9-3-1-2-4-11(9)17-15(22)20(14)19-13/h1-7,21H,(H,18,19)

InChI Key

HOBZWWLCIRZVST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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